molecular formula BH3+ B1231596 Boraniumyl

Boraniumyl

Cat. No.: B1231596
M. Wt: 13.84 g/mol
InChI Key: YXFJCDMOWXLUFT-UHFFFAOYSA-N
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Description

Boraniumyl is the substitutive name for the monoatomic cation with the formula $ \text{BH}_3^+ $, as defined by IUPAC nomenclature guidelines . Its additive name, trihydridoboron(1+), reflects its composition: a central boron atom bonded to three hydrogen atoms and carrying a +1 charge. This compound is a highly reactive species due to its electron-deficient nature, making it a potent Lewis acid. While its practical applications remain underexplored in the provided literature, its structural and electronic properties invite comparisons with other boron-containing compounds and cations.

Properties

Molecular Formula

BH3+

Molecular Weight

13.84 g/mol

InChI

InChI=1S/BH3/h1H3/q+1

InChI Key

YXFJCDMOWXLUFT-UHFFFAOYSA-N

Canonical SMILES

[BH3+]

Origin of Product

United States

Comparison with Similar Compounds

Boranil Conjugates

Boranil conjugates, such as those synthesized in , feature difluoroboron ($ \text{BF}_2 $) groups coordinated to aromatic systems. Key differences from boraniumyl include:

  • Substituents : Boranil derivatives have fluorine atoms (e.g., $ \text{BF}2 $) instead of hydrogen, reducing electrophilicity compared to $ \text{BH}3^+ $.
  • Stability : The fluorine atoms in boranil conjugates stabilize the boron center through electron-withdrawing effects, as evidenced by distinct $ ^{19}\text{F} $ and $ ^{11}\text{B} $ NMR coupling patterns .
  • Optical Properties : Boranil compounds exhibit strong UV-Vis absorption bands (e.g., 300–450 nm in chloroform), suggesting applications in fluorescence imaging, unlike this compound, which lacks documented spectral data .

Table 1: Structural Comparison of this compound and Boranil Conjugates

Property This compound ($ \text{BH}_3^+ $) Boranil Conjugates ($ \text{BF}_2 $-Aromatic)
Charge +1 Neutral
Substituents 3 H atoms 2 F atoms + aromatic group
NMR Coupling Not reported $ ^{19}\text{F} $-$ ^{11}\text{B} $ coupling observed
UV-Vis Activity None reported Strong absorption in visible range

Other Boron Cations and Hydrides

  • Tetrahydroborate ($ \text{BH}4^- $): A tetrahedral anion with a -1 charge, $ \text{BH}4^- $ is widely used in organic reduction reactions. Unlike $ \text{BH}_3^+ $, it acts as a hydride donor rather than a Lewis acid.
  • Boron Trifluoride ($ \text{BF}3 $) : A neutral Lewis acid with three fluorine substituents. While $ \text{BF}3 $ is less electrophilic than $ \text{BH}_3^+ $, it forms stable adducts with Lewis bases (e.g., ethers and amines).

Table 2: Electronic Properties of Boron Compounds

Compound Formula Charge Electrophilicity Key Applications
This compound $ \text{BH}_3^+ $ +1 Extremely high Theoretical/Limited practical
Boron Trifluoride $ \text{BF}_3 $ 0 High Catalyst in organic synthesis
Tetrahydroborate $ \text{BH}_4^- $ -1 Low Reducing agent

Functional Comparison with Group 13 Cations

Tetrafluorostibanium ($ \text{SbF}_4^+ $)

This antimony-based cation shares a substitutive naming convention with this compound but differs in:

  • Central Atom : Antimony (Group 15) vs. boron (Group 13).
  • Reactivity : $ \text{SbF}_4^+ $ is less electrophilic due to antimony’s lower electronegativity and larger atomic size .

Aluminum and Gallium Analogues

  • Aluminum cations (e.g., $ \text{Al}^{3+} $) are stronger Lewis acids but require solvation for stabilization.
  • GaH$_3^+$ : Similarly understudied, though gallium compounds are generally less reactive than boron due to poorer p-orbital overlap.

Table 3: Group 13 Cation Comparison

Property This compound ($ \text{BH}_3^+ $) $ \text{Al}^{3+} $ (Hydrated) $ \text{Ga}^{3+} $ (Hydrated)
Electrophilicity Extreme High Moderate
Stability Requires stabilization Stable in aqueous solution Stable in aqueous solution
Documented Uses None reported Water treatment, catalysis Semiconductors, optics

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